molecular formula C16H15N3O5 B4123107 1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea

Cat. No.: B4123107
M. Wt: 329.31 g/mol
InChI Key: QFDJHMRGTXLXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-nitrophenyl)urea is a synthetic organic compound that features a benzodioxole moiety and a nitrophenyl group linked through a urea bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-nitrophenyl)urea typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with 3-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactions would be conducted in industrial reactors with precise control over temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or industrial chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of nitro derivatives or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-aminophenyl)urea.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or nitrophenyl groups.

    Reduction: N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-aminophenyl)urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions or receptor binding.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions or hydrogen bonding, while the nitrophenyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-aminophenyl)urea: This compound is similar but features an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.

    1-(1,3-benzodioxol-5-yl)-3-(4-cyclohexylanilino)-1-propanone: This compound shares the benzodioxole moiety but has different substituents, leading to different properties and applications.

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(3-nitrophenyl)urea is unique due to the combination of the benzodioxole and nitrophenyl groups linked through a urea bond. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-10(11-5-6-14-15(7-11)24-9-23-14)17-16(20)18-12-3-2-4-13(8-12)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDJHMRGTXLXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.